
4-Methoxy-2,6-dimethylpyrimidine
Overview
Description
4-Methoxy-2,6-dimethylpyrimidine, also known as 4-MDP, is an organic compound of the pyrimidine class. It is a colorless solid that is soluble in polar organic solvents. 4-MDP is a versatile starting material for the synthesis of a variety of heterocyclic compounds. It has been studied for its potential applications in the pharmaceutical, agrochemical, and materials industries.
Scientific Research Applications
Antifungal Agents : Compounds derived from 4-Methoxy-2,6-dimethylpyrimidine show promising antifungal effects against fungi like Aspergillus terreus and Aspergillus niger, indicating potential for developing new antifungal agents (Jafar et al., 2017).
Pharmaceutical Applications : Various derivatives of this compound have been investigated for their pharmacological properties. These include antibacterial and antifungal activities, which show significant promise against various pathogens (Khan et al., 2015).
Chemical Reactivity and Synthesis : Studies have explored the reactivity of this compound in chemical synthesis, particularly in the formation of compounds like carbohydrazide and derivatives through condensation reactions (Yamanaka, 1958).
Charge Transfer Complexation : Research indicates that this compound can participate in charge transfer complexation, which is essential in various chemical processes (Rabie et al., 2007).
Molecular Structure Analysis : Studies on the molecular structure of derivatives of this compound have been conducted, providing insights into their chemical properties and potential applications (Rajam et al., 2017).
Antiangiogenic Properties : Some derivatives have been identified as potential antiangiogenic compounds, useful in treating diseases like cancer (Jafar & Hussein, 2021).
Safety and Hazards
Future Directions
While specific future directions for 4-Methoxy-2,6-dimethylpyrimidine are not available, pyrimidine derivatives in general have been the subject of ongoing research due to their biological activity . They have potential applications in the development of new antihypertensive medicines , anticancer agents , and high energy density materials .
Mechanism of Action
Target of Action
4-Methoxy-2,6-dimethylpyrimidine is a pyrimidine derivative . Pyrimidines are known to be biologically active compounds and are an important group of DNA and RNA . The primary targets of this compound are likely to be nucleic acids, specifically DNA .
Mode of Action
The compound interacts with its targets through the formation of metal (II) complexes . These complexes have been synthesized and characterized by physico-chemical and different spectral techniques . The synthesized metal (II) complexes have square planar geometry . The metal (II) complexes bind with calf thymus (CT) DNA via groove binding mode .
Biochemical Pathways
It is known that pyrimidine derivatives can interact with dna and rna, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 13817 . The compound is also known to have high GI absorption and is BBB permeant . The compound has a log Kp (skin permeation) of -6.4 cm/s .
Result of Action
It is known that the metal (ii) complexes of the compound have remarkable antimicrobial agents . The CT-DNA cleavage activities of the compound and its complexes have been investigated .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound is stored in a sealed, dry environment at room temperature . The compound is shipped at normal temperature . The compound is a liquid in its physical form .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecule it interacts with.
Cellular Effects
Pyrimidine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Methoxy-2,6-dimethylpyrimidine at different dosages in animal models have not been reported. Studies on related pyrimidine derivatives suggest that these compounds can have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Pyrimidine derivatives can be involved in various metabolic pathways, interacting with different enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Pyrimidine derivatives can interact with various transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Pyrimidine derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-methoxy-2,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-7(10-3)9-6(2)8-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLOKQVJTMLMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303085 | |
| Record name | 4-Methoxy-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-62-8 | |
| Record name | 4-Methoxy-2,6-dimethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14001-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


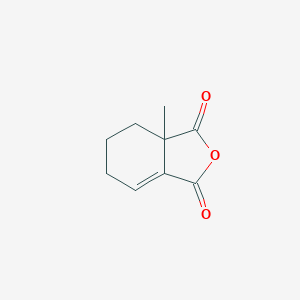


![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)
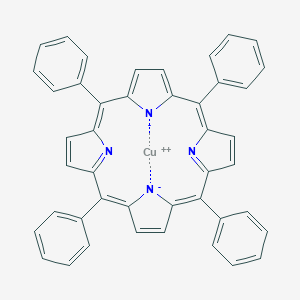
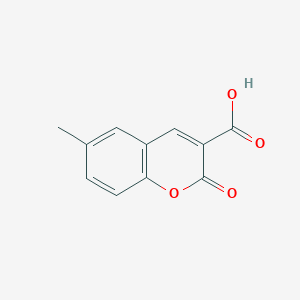
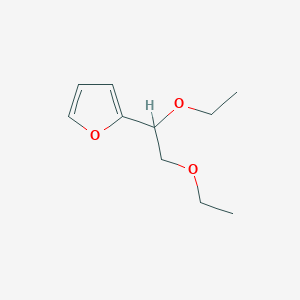
![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)
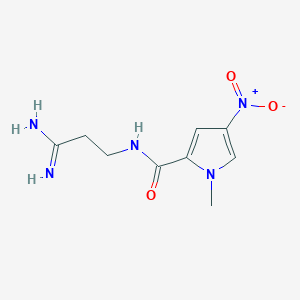
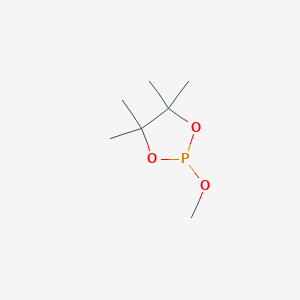

![Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)](/img/structure/B82782.png)


